molecular formula C16H11ClN2O3 B2496279 N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide CAS No. 320423-39-0

N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide

Cat. No. B2496279
CAS RN: 320423-39-0
M. Wt: 314.73
InChI Key: QXTWPMDJOPPRCL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their significant biological and medicinal properties, especially within the realm of heterocyclic compounds containing nitrogen and oxygen, such as isoxazolines and oxadiazoles. These classes of compounds exhibit a wide range of pharmacological activities due to their unique chemical structures and reactivities.

Synthesis Analysis

The synthesis of similar compounds, especially those containing isoxazole and oxadiazole rings, involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, the synthesis of isoxazolone derivatives often employs a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions (Laroum et al., 2019).

Molecular Structure Analysis

High-resolution magnetic resonance spectroscopy and ab initio calculations are common methods used to elucidate the molecular structures of these compounds. These techniques provide detailed insights into the conformations and electronic structures of the molecules, which are crucial for understanding their chemical reactivities and biological activities (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactivities of isoxazoline and oxadiazole derivatives include various transformations, such as ring-opening reactions, which are significant for generating new analogues with potential biological activities. These transformations often result in the creation of compounds with diverse therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties (Rana, Salahuddin, & Sahu, 2020).

Scientific Research Applications

Antimicrobial Applications

N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide and its derivatives have shown potential in antimicrobial applications. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this chemical structure and evaluated their in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans (Desai et al., 2011). Additionally, Desai, Shah, Bhavsar, and Saxena (2008) synthesized similar compounds and conducted QSAR studies, finding moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Cancer Research

In the field of cancer research, a new series of isoxazole derivatives, including compounds structurally related to N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, were synthesized and evaluated for their anticancer activity. Shaw et al. (2012) found that these compounds showed significant activity against colon cancer cells and may involve the inhibition of the JAK3/STAT3 signaling pathway (Shaw et al., 2012).

Alzheimer's Disease Research

Saeedi et al. (2020) designed and synthesized a novel series of hybrid arylisoxazole‐chromenone carboxamides, evaluating them for their cholinesterase inhibitory activity, which is relevant in Alzheimer's disease research. They found that certain compounds showed promising activity as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the progression of Alzheimer's disease (Saeedi et al., 2020).

Anticonvulsant Research

In the field of anticonvulsant research, Lepage, Tombret, Cuvier, Marivain, and Gillardin (1992) prepared a series of N-aryl isoxazolecarboxamide compounds and studied their anticonvulsant action. They found considerable activity in specific tests, indicating potential for the development of new anticonvulsant drugs (Lepage et al., 1992).

Herbicidal Activity

Hamper, Leschinsky, Massey, Bell, Brannigan, and Prosch (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, including compounds structurally similar to N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, demonstrating significant herbicidal activity in both greenhouse and field studies (Hamper et al., 1995).

properties

IUPAC Name

N-(3-chlorophenyl)-5-oxo-3-phenyl-1,2-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-12-7-4-8-13(9-12)18-16(21)19-14(10-15(20)22-19)11-5-2-1-3-6-11/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTWPMDJOPPRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide

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